molecular formula C34H58BrN2O4+ B12810984 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide

Cat. No.: B12810984
M. Wt: 638.7 g/mol
InChI Key: VEPSYABRBFXYIB-PWXDFCLTSA-N
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Description

The compound [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide is a complex organic moleculesteroids and is characterized by its intricate structure, which includes multiple chiral centers and functional groups. This compound is of significant interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Functional Group Introduction: Introduction of the acetyloxy and piperidin-1-yl groups through selective functionalization reactions.

    Chiral Center Configuration: Ensuring the correct stereochemistry at each chiral center, often achieved through the use of chiral catalysts or starting materials.

    Final Assembly: Coupling the various fragments together under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the laboratory synthesis to industrial scale, optimizing temperature, pressure, and solvent conditions.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Ensuring the consistency and quality of the product through rigorous testing and validation procedures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The piperidin-1-yl groups can be reduced to form secondary amines.

    Substitution: The acetyloxy groups can be substituted with other nucleophiles to form different esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to steroid hormone imbalances.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol]
  • [(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol]

Uniqueness

The uniqueness of [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide lies in its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity compared to other similar steroidal compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H58BrN2O4+

Molecular Weight

638.7 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide

InChI

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

VEPSYABRBFXYIB-PWXDFCLTSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.Br

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.Br

Origin of Product

United States

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